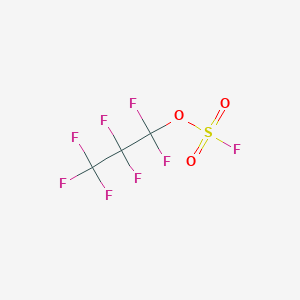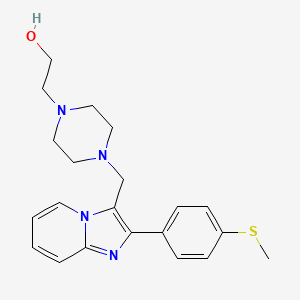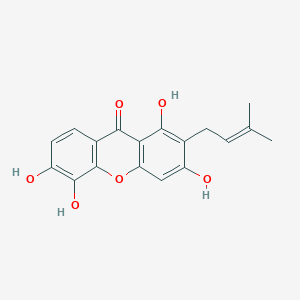
9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)-: is a xanthone derivative, a class of compounds known for their diverse biological activities Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pirone scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)- typically involves the hydroxylation of a xanthone precursor. The process may include the use of specific catalysts and reagents to achieve the desired hydroxylation pattern. For instance, xanthone-6-hydroxylases (X6H), a CYP-dependent monooxygenase, has been shown to hydroxylate 1,3,5-trihydroxyxanthone to 1,3,5,6-tetrahydroxyxanthone .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve large-scale chemical synthesis techniques. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group in the xanthone scaffold, potentially converting it to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new xanthone derivatives with enhanced properties.
Biology: In biological research, this compound is investigated for its antioxidant properties. Studies have shown that xanthone derivatives can scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound’s potential therapeutic applications include anti-inflammatory, anti-cancer, and anti-microbial activities. Its ability to modulate various biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, xanthone derivatives are explored for their use in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may exert its effects by modulating oxidative stress pathways, inhibiting enzymes involved in inflammation, or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,3,5,8-Tetrahydroxy-9H-xanthen-9-one: Known for its strong antioxidant activity.
Mangiferin: A C-glucosyl xanthone with diverse pharmacological properties, including anti-diabetic and neuroprotective effects.
Neomangiferin: Modulates immune responses and has potential therapeutic applications in inflammatory diseases.
Uniqueness: The unique combination of hydroxyl and prenyl groups in 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)- contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1,3,5,6-tetrahydroxy-2-(3-methylbut-2-enyl)xanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13-14(15(9)21)16(22)10-5-6-11(19)17(23)18(10)24-13/h3,5-7,19-21,23H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQLJYVRPMRCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC(=C3O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439410 |
Source


|
| Record name | 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5490-48-2 |
Source


|
| Record name | 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
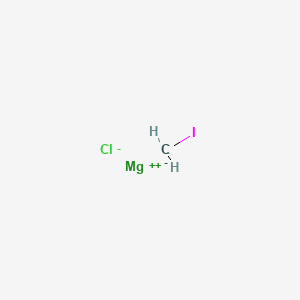
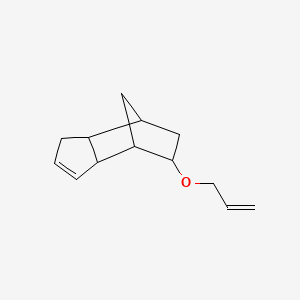
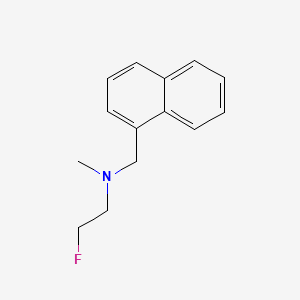
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
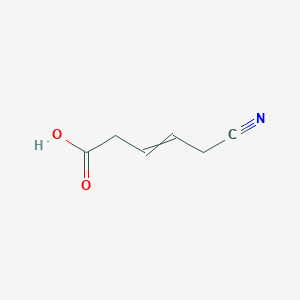

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
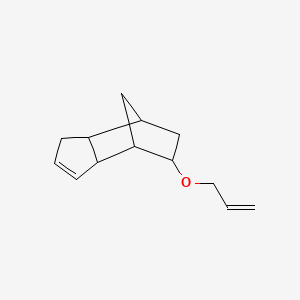
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)

